This compound can be sourced from various suppliers specializing in biochemical reagents, such as Megazyme, Creative Enzymes, and Sigma-Aldrich. It is primarily used in research settings for enzyme assays and diagnostic applications due to its high purity (typically >98%) and stability under recommended storage conditions (below -10 °C) .
The synthesis of 4-Nitrophenyl N,N-diacetyl-beta-D-chitobioside involves several key steps, typically starting from chitin or chitosan derivatives. The general method includes:
Parameters such as temperature, reaction time, and concentration of reagents are critical for optimizing yield and purity.
The molecular structure of 4-Nitrophenyl N,N-diacetyl-beta-D-chitobioside features:
The structural formula can be represented as follows:
4-Nitrophenyl N,N-diacetyl-beta-D-chitobioside participates in several chemical reactions:
These reactions are crucial for studying enzyme kinetics and mechanisms.
The mechanism of action for 4-Nitrophenyl N,N-diacetyl-beta-D-chitobioside primarily involves its role as a substrate in enzymatic reactions:
This mechanism allows researchers to study enzyme activity quantitatively by measuring absorbance changes corresponding to product formation.
The physical and chemical properties of 4-Nitrophenyl N,N-diacetyl-beta-D-chitobioside include:
These properties make it suitable for laboratory use in various biochemical applications.
4-Nitrophenyl N,N-diacetyl-beta-D-chitobioside finds applications in several scientific areas:
The compound is systematically named as 4-Nitrophenyl N,N′-diacetyl-β-D-chitobioside according to IUPAC conventions. Its nomenclature reflects the presence of two N-acetylglucosamine (GlcNAc) units in a β(1→4) glycosidic linkage, terminated by a 4-nitrophenyl aglycone. Common synonyms include p-nitrophenyl-chitobiose, pNP-chitobiose, and 4-nitrophenyl-chitobiose in biochemical literature and commercial catalogs. The abbreviated designation GlcNAcβ(1-4)GlcNAc-β-pNP precisely denotes the disaccharide structure and its linkage to the chromogenic group. These synonyms are consistently referenced across chemical databases and supplier documentation [3] [4] [5].
The empirical formula for this compound is C₂₂H₃₁N₃O₁₃, as confirmed by multiple chemical registries and commercial specifications. This composition accounts for the diacetylated chitobiosyl core (C₁₆H₂₇N₂O₁₁), the 4-nitrophenyl moiety (C₆H₄NO₃), and a bridging oxygen atom. The molecular weight is uniformly reported as 545.49 g/mol across authoritative sources, including PubChem, Sigma-Aldrich, and Santa Cruz Biotechnology. This value is calculated from the atomic masses of the constituent elements: carbon (22 atoms × 12.01 g/mol), hydrogen (31 atoms × 1.008 g/mol), nitrogen (3 atoms × 14.01 g/mol), and oxygen (13 atoms × 16.00 g/mol) [1] [2] [4].
Table 1: Atomic Composition and Mass Distribution
Element | Atom Count | Contribution (g/mol) | Mass Percentage |
---|---|---|---|
Carbon (C) | 22 | 264.22 | 48.43% |
Hydrogen (H) | 31 | 31.25 | 5.73% |
Nitrogen (N) | 3 | 42.03 | 7.70% |
Oxygen (O) | 13 | 208.00 | 38.14% |
Total | 69 | 545.50 | 100.00% |
The stereochemistry is defined by the β-D-chitobioside linkage between the two N-acetylglucosamine units, confirmed as GlcNAcβ(1→4)GlcNAc. This configuration establishes an equatorial glycosidic bond, critical for substrate recognition by chitinolytic enzymes. The anomeric carbon of the reducing-end GlcNAc forms a β-linkage with the oxygen of the 4-nitrophenyl group, creating a chromogenic phenolic glycoside. The D-configuration of both glucosamine rings is specified in the systematic name (β-D-chitobioside), indicating the stereochemical orientation of hydroxyl groups matches natural D-glucose derivatives. This precise spatial arrangement enables specific interactions with the catalytic sites of chitinases and N-acetyl-β-D-glucosaminidases [3] [8] [5].
TLC Analysis: Commercial specifications report ≥99% purity assessed by thin-layer chromatography (TLC), though specific solvent systems and Rf values are not detailed in the available sources. This method serves as a primary quality control metric for bulk material [3] [5].
HPLC Characterization: High-performance liquid chromatography is employed for enzymatic reaction monitoring. As described in research contexts, hydrolysis products are resolved using hydrophilic interaction chromatography. The deacetylated derivative (GlcNGlcNAc-pNP) exhibits distinct retention times from the parent compound, enabling quantitative analysis of enzymatic transformations [7].
Nuclear Magnetic Resonance (NMR): While explicit spectral data are not provided in the search results, nuclear magnetic resonance is referenced as an analytical tool for verifying enzymatic hydrolysis products. Proton NMR (¹H-NMR) monitors the disappearance of substrate signals and emergence of p-nitrophenol peaks during chitinase assays, providing real-time reaction progress data [8].
Structural Descriptors: The SMILES string (CC(=O)N[C@@H]1C@@HC@HC@@HO[C@H]1O[C@H]2C@HC@@HC@@HOc3ccc(cc3)N+=O) fully encodes the compound’s stereochemistry, including chiral centers and β-linkages. The InChI key (HWBFEVWOQMUQIE-MVEDJEFUSA-N) provides a unique, hash-based identifier for database searches, applicable across PubChem and supplier platforms [3] [5].
Molecular Docking: Although specific docking studies are not detailed in the search results, the biochemical function implies computational modeling of enzyme-substrate interactions. Chitinases recognize the disaccharide moiety via conserved binding pockets, with the β-conformation enabling optimal positioning for hydrolytic cleavage. The 4-nitrophenyl group’s role as a spectroscopic tag does not participate in binding but facilitates product detection [7] [8].
Table 2: Computational and Structural Identifiers
Descriptor Type | Value |
---|---|
SMILES | CC(=O)N[C@@H]1C@@HC@HC@@HO[C@H]1O[C@H]2C@HC@@HC@@HOc3ccc(cc3)N+=O |
InChI | 1S/C22H31N3O13/c1-9(28)23-15-18(31)17(30)13(7-26)36-22(15)38-20-14(8-27)37-21(16(19(20)32)24-10(2)29)35-12-5-3-11(4-6-12)25(33)34/h3-6,13-22,26-27,30-32H,7-8H2,1-2H3,(H,23,28)(H,24,29)/t13-,14-,15-,16-,17-,18-,19-,20-,21-,22+/m1/s1 |
InChI Key | HWBFEVWOQMUQIE-MVEDJEFUSA-N |
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